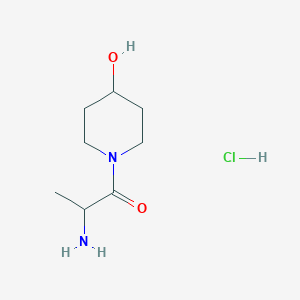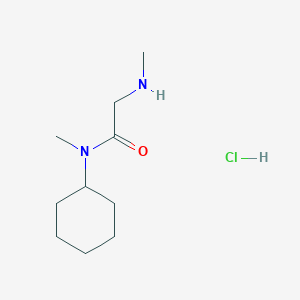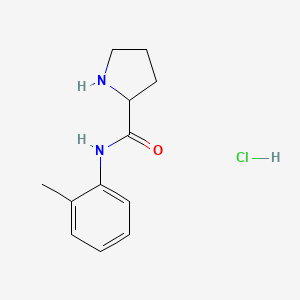
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
“N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that its structure and properties may be similar to other compounds with a similar structure, such as prilocaine3.
Synthesis Analysis
There is no specific information available on the synthesis of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, related compounds have been synthesized through various methods, including physical mixing, kneading, co-grinding, sealed-heating, coevaporation, and spray-drying45.Molecular Structure Analysis
The molecular structure of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” is not explicitly available. However, related compounds such as prilocaine have been analyzed3.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, related compounds have been studied for their reactivity67.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” are not explicitly available. However, related compounds such as prilocaine have been studied for their properties39.Applications De Recherche Scientifique
Spectroscopic Identification and Derivatization
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its properties using spectroscopic methods. A study by Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including similar hydrochloride salts, through GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. These techniques are crucial for the identification and analysis of such compounds in forensic science and chemical analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Antimicrobial Activity
In the field of medicinal chemistry, derivatives of N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. Zhuravel et al. (2005) reported on the synthesis of novel compounds with potential antibacterial and antifungal activities, highlighting the role of such derivatives in developing new therapeutic agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Application in Cancer Research
Research by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This compound was found to be a histone deacetylase (HDAC) inhibitor, showcasing its potential application in cancer treatment and its role in blocking cancer cell proliferation (Zhou et al., 2008).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) synthesized and investigated the pharmacological activity of compounds related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride for their antidepressant and nootropic activities. This research contributes to the understanding of the central nervous system (CNS) activities of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Quality Control
Ye et al. (2012) developed a method using nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride. This method is essential for chemical analysis and quality control in pharmaceutical industries (Ye, Huang, Li, Xiang, & Xu, 2012).
Safety And Hazards
The safety and hazards of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride” are not known. However, safety data sheets for related compounds can provide some insight into potential hazards1011.
Orientations Futures
There is no specific information available on the future directions of “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. However, research into related compounds suggests potential areas of interest, including the development of new pyrrolidine compounds with different biological profiles12 and the exploration of the pharmacological use of pyrimido[1,2-a]benzimidazoles13.
Please note that while this analysis provides a general overview based on available information, it may not be fully accurate or complete due to the limited information specifically on “N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride”. Further research and studies would be needed for a more comprehensive understanding.
Propriétés
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-2-3-6-10(9)14-12(15)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJLNCNPRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



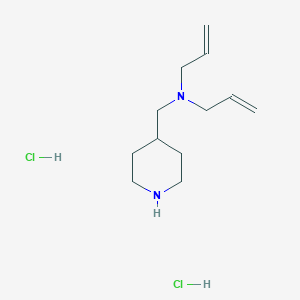
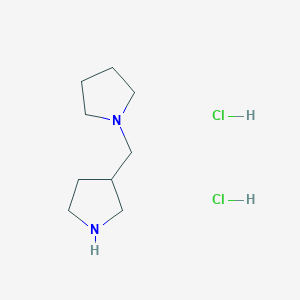
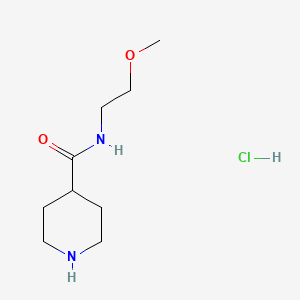
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
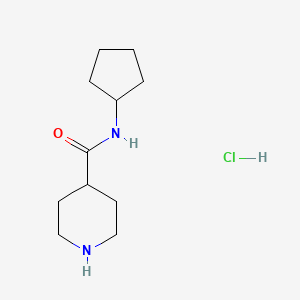
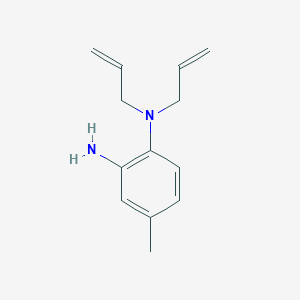
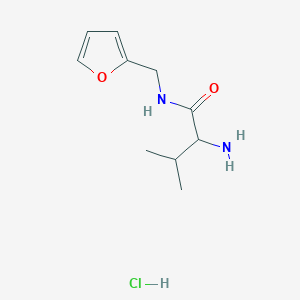
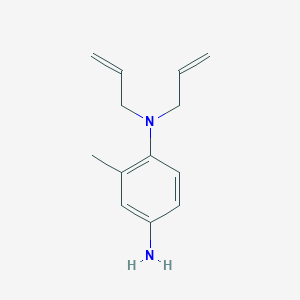
![2-[Methyl(4-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398342.png)
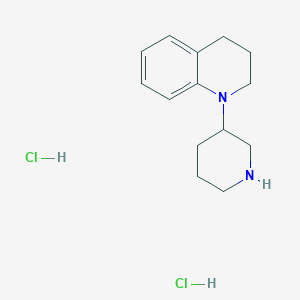
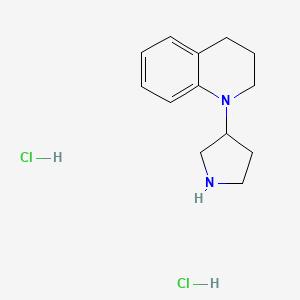
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
